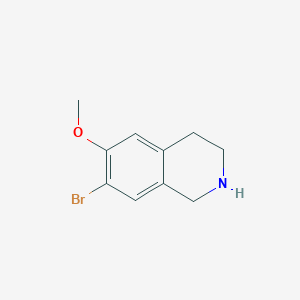

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Description

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂BrNO) is a brominated and methoxy-substituted tetrahydroisoquinoline (THIQ) derivative. It is commercially available as a hydrochloride salt (CAS 2470439-39-3, molecular weight 278.6 g/mol) and serves as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical applications . Its structure features a bromine atom at position 7 and a methoxy group at position 6 on the aromatic ring, which influence its electronic and steric properties.

Properties

IUPAC Name |

7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHDAOAVGDCKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368392-58-8 | |

| Record name | 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Dihydro or fully reduced isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the isoquinoline ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Halogen and Methoxy Positioning

- 7-Bromo-6-methoxy-THIQ vs. 8-Bromo-6-methoxy-THIQ: Bromine position (C7 vs. No bioactivity data are available for either compound, but synthetic routes for 8-bromo derivatives are well-documented .

- 6-Bromo-7-methoxy-THIQ (tetrahydroquinoline): Although molecular weights are identical, the quinoline backbone (vs. isoquinoline) changes ring nitrogen positioning, impacting solubility and target selectivity .

Functional Group Variations

- 7-Bromo-6-fluoro-2-methyl-THIQ : Fluorine’s electronegativity and methyl group at C2 enhance metabolic stability and CNS penetration compared to the target compound .

- CKD712 : The dihydroxy and naphthylmethyl groups enable potent VEGF induction, highlighting how polar substituents enhance wound-healing activity .

- STX3451 : Sulfamoyloxy and dimethoxybenzyl groups confer anticancer properties, demonstrating the importance of bulky substituents in cell cycle modulation .

Biological Activity

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNO. The presence of bromine and methoxy groups in its structure contributes to its unique properties and potential applications in pharmaceutical synthesis.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological activity is through the inhibition of specific enzymes:

- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine in the nervous system. Inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in neurotransmission and is targeted by this compound for its therapeutic potential.

Anticancer Activity

This compound has demonstrated significant anticancer properties against various cell lines:

- HeLa (human cervix carcinoma)

- HT29 (human colon carcinoma)

- C6 (rat glioblastoma)

- MCF7 (human breast adenocarcinoma)

The compound's ability to inhibit cell proliferation in these lines indicates its potential as an anticancer agent.

In Vitro Studies

Recent studies have evaluated the anticancer activity of this compound using various assays. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | <25 |

| HT29 | <25 |

| C6 | <25 |

| MCF7 | <25 |

These results indicate that the compound exhibits potent anti-proliferative activity across multiple cancer types .

Animal Model Studies

In animal models, the effects of varying dosages of this compound were observed. Lower doses exhibited therapeutic effects such as enzyme inhibition and anticancer activity. The stability and degradation of the compound under different storage conditions were also assessed to understand its long-term effects on cellular function.

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

- 6-Methoxy group : Enhances lipophilicity and blood-brain barrier penetration, critical for CNS-targeting drugs .

- 7-Bromo substituent : Increases electrophilicity for covalent interactions (e.g., kinase inhibition). Replace with -Cl or -CF₃ to modulate reactivity .

Case Study : - Replace 7-Br with 7-NO₂ in analogs (e.g., 6-Bromo-7-nitro derivatives) to study redox-mediated cytotoxicity .

How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) for this compound?

Advanced Data Analysis

Discrepancies may arise from solvent effects, tautomerism, or impurities. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.